molecular formula C8H12BrNO B13546295 3-(Aminomethyl)-4-methylphenolhydrobromide

3-(Aminomethyl)-4-methylphenolhydrobromide

Cat. No.: B13546295
M. Wt: 218.09 g/mol
InChI Key: XLJWMKBUNXMUEK-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-methylphenolhydrobromide is a chemical compound that belongs to the class of organic compounds known as phenylmethylamines. This compound is characterized by the presence of an aminomethyl group attached to a phenol ring, which is further substituted with a methyl group. The hydrobromide salt form enhances its solubility in water, making it useful in various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-4-methylphenolhydrobromide typically involves the reaction of 4-methylphenol with formaldehyde and ammonium bromide under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The reaction conditions often include:

    Temperature: Moderate heating (50-70°C)

    Solvent: Aqueous or alcoholic medium

    Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-4-methylphenolhydrobromide undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The bromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Various substituted phenols and amines.

Scientific Research Applications

3-(Aminomethyl)-4-methylphenolhydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-4-methylphenolhydrobromide involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The phenol group can participate in redox reactions, influencing cellular pathways and signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenol
  • 4-Methylphenol
  • 3-(Aminomethyl)-5-methylphenol

Uniqueness

3-(Aminomethyl)-4-methylphenolhydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both aminomethyl and methyl groups on the phenol ring enhances its reactivity and solubility, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H12BrNO

Molecular Weight

218.09 g/mol

IUPAC Name

3-(aminomethyl)-4-methylphenol;hydrobromide

InChI

InChI=1S/C8H11NO.BrH/c1-6-2-3-8(10)4-7(6)5-9;/h2-4,10H,5,9H2,1H3;1H

InChI Key

XLJWMKBUNXMUEK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)O)CN.Br

Origin of Product

United States

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